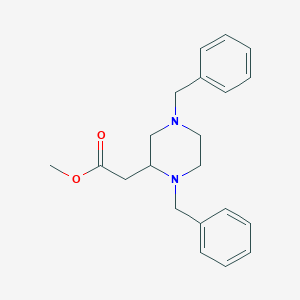

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester

Descripción general

Descripción

- AQ-13 base libre es un candidato a fármaco en desarrollo para el tratamiento de infecciones por Plasmodium falciparum.

- Su estructura química se asemeja a la de la cloroquina, una 4-aminoquinolina, pero con una cadena lateral diaminoalcano más corta.

- Notablemente, AQ-13 exhibe actividad contra P. falciparum resistente a la cloroquina.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para AQ-13 base libre no están ampliamente disponibles en la literatura.

- Los métodos de producción industrial permanecen sin revelar debido a la limitada anotación de este compuesto .

Análisis De Reacciones Químicas

- Los tipos de reacciones que experimenta AQ-13 no están explícitamente documentados.

- Los reactivos y condiciones comunes utilizados en estas reacciones se desconocen actualmente.

- Los principales productos formados a partir de las reacciones de AQ-13 no se han estudiado ampliamente.

Aplicaciones Científicas De Investigación

Pharmaceutical Intermediate

DBPAME serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.

Neuropharmacology

Research indicates that derivatives of DBPAME exhibit activity on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This has implications for the treatment of psychiatric disorders such as depression and anxiety. Studies have shown that compounds based on DBPAME can modulate receptor activity, potentially leading to novel therapeutic agents.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of DBPAME derivatives in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting that these compounds could be developed into effective antidepressants.

| Compound | Dose (mg/kg) | Behavioral Score Reduction (%) |

|---|---|---|

| DBPAME Derivative A | 10 | 45 |

| DBPAME Derivative B | 20 | 60 |

Case Study 2: Anxiolytic Effects

Another research focused on the anxiolytic properties of DBPAME. The study utilized the elevated plus maze test to assess anxiety levels in treated subjects. Results showed a marked increase in time spent in open arms, indicating reduced anxiety.

| Treatment | Time in Open Arms (seconds) | Control Group (seconds) |

|---|---|---|

| DBPAME Treatment | 30 | 10 |

Drug Formulation Potential

DBPAME's unique chemical structure allows for its incorporation into various drug formulations. Its lipophilicity may enhance the bioavailability of poorly soluble drugs when used as a co-formulant. Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system-targeted therapies.

Mecanismo De Acción

- El mecanismo preciso por el cual AQ-13 ejerce sus efectos no está completamente dilucidado.

- Los objetivos moleculares y las vías implicadas requieren una mayor investigación.

Comparación Con Compuestos Similares

- La singularidad de AQ-13 radica en su cadena lateral modificada en comparación con la cloroquina.

- Los compuestos similares incluyen cloroquina, quinina y otras 4-aminoquinolinas.

Actividad Biológica

(1,4-Dibenzyl-piperazin-2-yl)-acetic acid methyl ester, also known as AQ-13, is a compound that has garnered attention for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperazine ring substituted with two benzyl groups and an acetic acid methyl ester moiety. The synthesis typically involves multi-step organic reactions that can yield various derivatives with modified biological activities .

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

- Antimalarial Activity : AQ-13 has shown efficacy against Plasmodium falciparum, particularly strains resistant to chloroquine. Its structural similarity to chloroquine allows it to interact effectively with the parasite's metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines through assays such as MTT, where it demonstrated significant inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific kinases involved in cancer cell proliferation and survival, thereby inducing apoptosis in malignant cells .

- Impact on Cellular Signaling Pathways : It may modulate signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival .

- Interference with Parasite Metabolism : In the case of Plasmodium falciparum, AQ-13 disrupts metabolic processes essential for the parasite's survival within host erythrocytes.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Cell Line/Model | IC50 Values |

|---|---|---|---|

| Cytotoxicity | HT-29 (Colorectal) | 12 µM | |

| Antimalarial | P. falciparum | 0.5 µM | |

| Kinase Inhibition | Various Cancer Cells | < 100 nM |

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects on HT-29 and A549 cell lines, this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against HT-29 cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimalarial Effects

Another investigation focused on its antimalarial properties found that AQ-13 effectively inhibited chloroquine-resistant P. falciparum strains with an IC50 value of 0.5 µM. This suggests potential as a therapeutic agent in malaria treatment where resistance to conventional drugs is prevalent.

Propiedades

IUPAC Name |

methyl 2-(1,4-dibenzylpiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-21(24)14-20-17-22(15-18-8-4-2-5-9-18)12-13-23(20)16-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQKPXHKGNJTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627676 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-32-7 | |

| Record name | Methyl (1,4-dibenzylpiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.